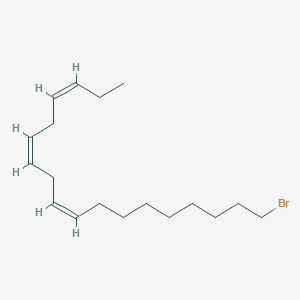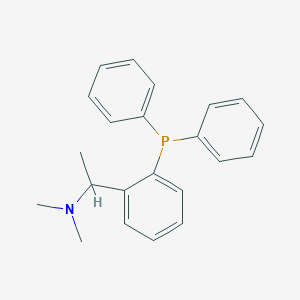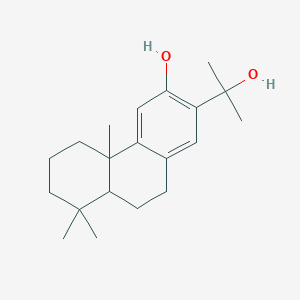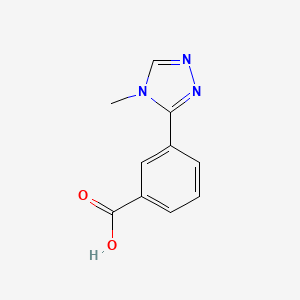
(3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene is a brominated derivative of octadecatriene, characterized by the presence of three conjugated double bonds and a bromine atom at the 18th carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene typically involves the bromination of (3Z,6Z,9Z)-octadeca-3,6,9-triene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine at the 18th carbon position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as distillation and chromatography further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can remove the bromine atom, yielding the parent hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids (e.g., m-chloroperbenzoic acid) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are often employed.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: (3Z,6Z,9Z)-octadeca-3,6,9-triene.
Substitution: Compounds with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
(3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, particularly in the context of lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of (3Z,6,9Z)-18-bromooctadeca-3,6,9-triene involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and conjugated double bonds play a crucial role in its reactivity and biological activity. For example, the compound may interact with enzymes involved in lipid metabolism, leading to the modulation of signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z,6Z,9Z)-octadeca-3,6,9-triene: The parent hydrocarbon without the bromine atom.
(3Z,6Z,9Z)-3,6,9-nonadecatriene: A similar compound with an additional carbon atom.
(3Z,6Z,9Z)-3,6,9-octadecatriene: Another unsaturated hydrocarbon with similar structural features.
Uniqueness
(3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in synthetic chemistry and biological research.
Propriétés
Formule moléculaire |
C18H31Br |
|---|---|
Poids moléculaire |
327.3 g/mol |
Nom IUPAC |
(3Z,6Z,9Z)-18-bromooctadeca-3,6,9-triene |
InChI |
InChI=1S/C18H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10H,2,5,8,11-18H2,1H3/b4-3-,7-6-,10-9- |
Clé InChI |
MTVBMWGRNUSRMU-PDBXOOCHSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\CCCCCCCCBr |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 8-hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylate](/img/structure/B12101113.png)



![4-Amino-5-[[1-[[4-amino-1-[[8-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12101133.png)
![3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12101146.png)

